molecular formula C11H10N2O2 B8673301 2-(Cyclopropylethynyl)-4-nitroaniline

2-(Cyclopropylethynyl)-4-nitroaniline

Cat. No.: B8673301
M. Wt: 202.21 g/mol
InChI Key: ARHQFLVXSKJRHF-UHFFFAOYSA-N
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Description

2-(Cyclopropylethynyl)-4-nitroaniline is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-cyclopropylethynyl)-4-nitroaniline

InChI

InChI=1S/C11H10N2O2/c12-11-6-5-10(13(14)15)7-9(11)4-3-8-1-2-8/h5-8H,1-2,12H2

InChI Key

ARHQFLVXSKJRHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a deoxygenated solution of 2-bromo-4-nitroaniline (2.17 g, 0.01 mmol), ethynyl-cyclopropane (1 g, 15 mmol) and CuI (10 mg, 0.05 mmol) in triethylamine (20 mL) was added Pd(PPh3)2Cl2 (210 mg, 0.3 mmol) under N2. The mixture was heated at 70° C. and stirred for 24 hours. The solid was filtered off and washed with EtOAc (50 mL×3). The filtrate was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=10/1) to give 2-(cyclopropylethynyl)-4-nitroaniline (470 mg, 23%). 1H NMR (300 MHz, CDCl3) δ 8.14 (d, J=2.7 Hz, 1H), 7.97 (dd, J=2.7, 9.0 Hz, 1H), 6.63 (d, J=9.0 Hz, 1H), 4.81 (brs, 2H), 1.55-1.46 (m, 1H), 0.98-0.90 (m, 2H), 0.89-0.84 (m, 2H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
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reactant
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Type
reactant
Reaction Step One
Name
[Cu]I
Quantity
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Type
reactant
Reaction Step One
Name
Cl[Pd]Cl
Quantity
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reactant
Reaction Step One
Quantity
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Type
reactant
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Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a deoxygenated solution of 2-bromo-4-nitroaniline (2.17 g, 0.01 mmol), ethynyl-pane cyclopropane (1 g, 15 mmol) and CuI (10 mg, 0.05 mmol) in triethylamine (20 mL) was added Pd(Ph3)3Cl2 (210 mg, 0.3 mmol) under N2. The mixture was heated at 70° C. and stirred for 24 hours. The solid was filtered off and washed with EtOAc (50 mL×3). The filtrate was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=10/1) to give 2-(cyclopropylethynyl)-4-nitroaniline (470 mg, 23%). 1H NMR (300 MHz, CDCl3) δ 8.14 (d, J=2.7 Hz, 1H), 7.97 (dd, J=2.7, 9.0 Hz, 1H), 6.63 (d, J=9.0 Hz, 1H), 4.81 (brs, 2H), 1.55-1.46 (m, 1H), 0.98-0.90 (m, 2H), 0.89-0.84 (m, 2H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)3Cl2
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
10 mg
Type
catalyst
Reaction Step One

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